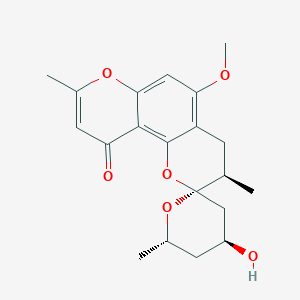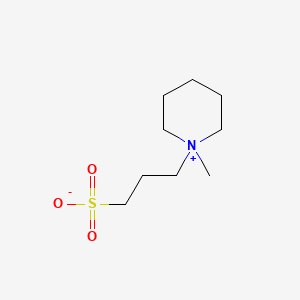
3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate
概要
説明
Synthesis Analysis
The synthesis of quaternary ammonium sulfonates, including "3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate," involves the use of sultones such as 1,3-propane sultone. These sultones are internal esters of hydroxyl sulfonic acids and are utilized to introduce sulfopropyl groups into heterocyclic molecules, thereby conferring water solubility and anionic character to these molecules (Fadda, El-Mekawy, & AbdelAal, 2016).
Molecular Structure Analysis
The molecular structure of quaternary ammonium sulfonates is characterized by the presence of a central nitrogen atom surrounded by various alkyl groups and a sulfonate group, providing the molecule with its water-soluble properties. Spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C), and mass spectrometry are pivotal in confirming the structure of these compounds (Fadda, El-Mekawy, & AbdelAal, 2016).
Chemical Reactions and Properties
Quaternary ammonium sulfonates participate in various chemical reactions due to their charged nature and the presence of the sulfonate group. These compounds exhibit antimicrobial and antifungal activities, making them of interest in biological applications. The sulfonate group also allows for reactions that increase the solubility of these compounds in water, making them useful as reagents in aqueous media (Fadda, El-Mekawy, & AbdelAal, 2016).
科学的研究の応用
Antimicrobial and Antifungal Activities
Research has demonstrated the use of sulfonate derivatives, including compounds similar to 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate, in antimicrobial and antifungal applications. A study by Fadda et al. (2016) synthesized quaternary ammonium salts with sulfonate derivatives that showed significant activity against Gram-positive and Gram-negative bacteria, as well as tested fungi (Fadda et al., 2016).
Catalyst in Biginelli Reactions
Wang et al. (2015) discussed the use of sulfonate metal coordination polymers, which are structurally related to 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate, as catalysts in Biginelli reactions. These reactions are used for the green synthesis of various compounds under solvent-free conditions, highlighting the environmental benefits of such applications (Wang et al., 2015).
Synthesis of Oxetanes
In the field of organic synthesis, Christlieb et al. (2001) explored a procedure for the cyclisation of 1,3-diols, which is relevant to the structural analogs of 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate. This study contributes to the broader understanding of the synthesis of complex organic compounds, such as oxetanes (Christlieb et al., 2001).
Solubility Modulation in Polymer Chemistry
Hildebrand et al. (2016) explored the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions. This research is significant for understanding the properties of polymers related to 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate, particularly in terms of their solubility and phase behavior in different environments (Hildebrand et al., 2016).
Polymerization in Electrochemically Conductive Polymers
In the field of electrochemistry, Collard and Stoakes (1993) discussed the polymerization of self-assembling electroactive monomers, including those related to 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate, to create conductive polymers. Such polymers have potential applications in electronics and energy storage (Collard & Stoakes, 1993).
作用機序
Target of Action
The primary target of 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate is the Immune Inhibitor A, Metalloprotease 1 Protein . This protein plays a crucial role in the immune response of certain organisms, including Bacillus cereus biovar anthracis str. CI .
Mode of Action
3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate interacts with its target protein by binding to it
Biochemical Pathways
Given its interaction with the immune inhibitor a, metalloprotease 1 protein, it is likely involved in the immune response pathways of certain organisms .
Pharmacokinetics
Its molecular weight is 221.317 Da , which may influence its bioavailability and distribution within the body.
Result of Action
Given its interaction with the Immune Inhibitor A, Metalloprotease 1 Protein, it may influence the immune response of certain organisms .
Safety and Hazards
3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate is irritating to the eyes and skin, especially the eyes, and may cause respiratory irritation in a single exposure . Direct contact with this compound may cause redness, itching, and inflammation . Therefore, it is crucial to use protective gloves and clothing when handling this compound to prevent skin irritation.
将来の方向性
3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate has been proposed as a dual-functional material for improving the performance and stability of perovskite photodetector devices . It could potentially be used in drug delivery and genetic research due to its ability to form stable complexes with DNA and other biomolecules .
特性
IUPAC Name |
3-(1-methylpiperidin-1-ium-1-yl)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-10(6-3-2-4-7-10)8-5-9-14(11,12)13/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNQWAVIDNVATL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001213424 | |
| Record name | Piperidinium, 1-methyl-1-(3-sulfopropyl)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate | |
CAS RN |
160788-56-7 | |
| Record name | Piperidinium, 1-methyl-1-(3-sulfopropyl)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160788-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidinium, 1-methyl-1-(3-sulfopropyl)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 160788-56-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can the crystal structure of SAR11_1068 bound to 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate tell us about their interaction?
A1: The research paper titled "Crystal structure of SAR11_1068 bound to a sulfobetaine (3-(1-methylpiperidinium-1-yl)propane-1-sulfonate)" [] investigates the binding mode of 3-(1-methylpiperidinium-1-yl)propane-1-sulfonate within the structure of the SAR11_1068 protein. By obtaining and analyzing this crystal structure, researchers can identify specific amino acids involved in the interaction, understand the binding affinity, and potentially gain insights into the functional consequences of this binding event. This information can be crucial for further research into the biological role of SAR11_1068 and the potential impact of 3-(1-methylpiperidinium-1-yl)propane-1-sulfonate on its function.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



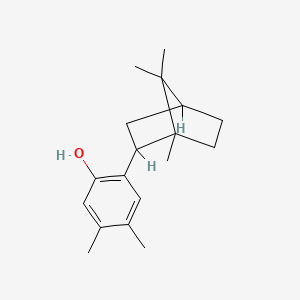
![(3S)-3-[(2S,3R,5S)-5-[(2R)-3-[(1S,3R,5S,7R,9S,11R,14R,16S,17S,18R,20S,21S,22Z,25R,27S,29R,31S,34R,35S,37R,39S,41R)-17,34-dihydroxy-11-[(E,4R)-5-hydroxy-2,4-dimethylpent-2-enyl]-9,18,21,27,29,34-hexamethyl-12-methylidene-2,6,10,15,19,26,30,36,40-nonaoxanonacyclo[23.18.0.03,20.05,18.07,16.09,14.027,41.029,39.031,37]tritetracont-22-en-35-yl]-2-hydroxypropyl]-3-methyloxolan-2-yl]butanoic acid](/img/structure/B1246778.png)
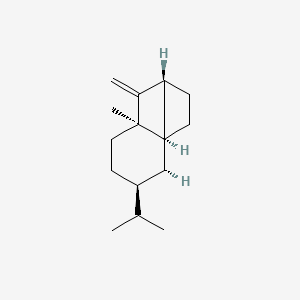
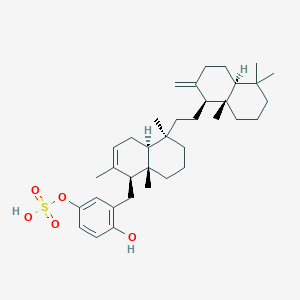
![(NE)-N-[(2S)-2-[(3E,8S,9S,10R,13S,14S,17R)-3-hydroxyimino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propylidene]hydroxylamine](/img/structure/B1246783.png)

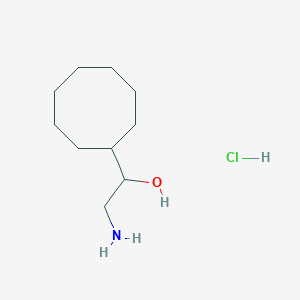


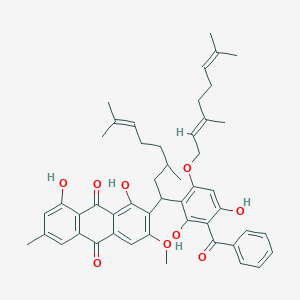
![[(1S,14R,17S,23R,24R,25S)-19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B1246792.png)
![[(2R,3S,4S,5R,6S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxyoxan-2-yl]methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyoxan-2-yl]oxy-3-hydroxyphenyl]prop-2-enoate](/img/structure/B1246793.png)

